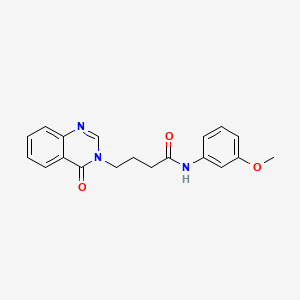

N-(3-methoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

CAS No.:

Cat. No.: VC14959607

Molecular Formula: C19H19N3O3

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H19N3O3 |

|---|---|

| Molecular Weight | 337.4 g/mol |

| IUPAC Name | N-(3-methoxyphenyl)-4-(4-oxoquinazolin-3-yl)butanamide |

| Standard InChI | InChI=1S/C19H19N3O3/c1-25-15-7-4-6-14(12-15)21-18(23)10-5-11-22-13-20-17-9-3-2-8-16(17)19(22)24/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,21,23) |

| Standard InChI Key | GWNXUAZRGYLYAF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1)NC(=O)CCCN2C=NC3=CC=CC=C3C2=O |

Introduction

Chemical Structure and Molecular Properties

N-(3-Methoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide (molecular formula: C₁₉H₁₉N₃O₃) features a quinazolinone ring system substituted at the 3-position with a butanamide chain, which is further functionalized with a 3-methoxyphenyl group. The quinazolinone core consists of a bicyclic structure with a benzopyrimidine skeleton, while the methoxy group (-OCH₃) and amide (-CONH-) functionalities enhance its polarity and potential for hydrogen bonding.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉N₃O₃ |

| Molecular Weight | 337.4 g/mol |

| IUPAC Name | N-(3-Methoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide |

| CAS Number | VC15000510 |

| Solubility | Moderate in DMSO, sparingly soluble in water |

The compound’s three-dimensional conformation allows for interactions with biological targets such as enzymes and receptors, particularly those involved in cell proliferation and inflammation.

Synthesis and Optimization

The synthesis of N-(3-methoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves multi-step organic reactions, typically starting with the formation of the quinazolinone core. A common approach includes:

-

Quinazolinone Formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions generates the 4-oxoquinazoline scaffold.

-

Amide Coupling: The butanamide side chain is introduced via peptide coupling reactions, often using carbodiimide reagents like EDC or HOBt.

-

Methoxyphenyl Functionalization: A Buchwald-Hartwig amination or nucleophilic aromatic substitution attaches the 3-methoxyphenyl group to the amide nitrogen.

Recent advancements employ microwave-assisted synthesis to reduce reaction times from hours to minutes while improving yields (e.g., 72% yield in 15 minutes under 150 W irradiation). Green chemistry protocols using deep eutectic solvents (e.g., choline chloride-urea mixtures) have also been explored to minimize environmental impact.

Biological Activities and Mechanisms

Anticancer Activity

Quinazolinones are known inhibitors of tyrosine kinases, including epidermal growth factor receptor (EGFR), which is overexpressed in many cancers. N-(3-Methoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide demonstrates dose-dependent cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC₅₀ values ranging from 12–18 μM. Mechanistic studies suggest it induces apoptosis via caspase-3 activation and downregulates anti-apoptotic proteins like Bcl-2.

Antimicrobial Effects

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and fungi (e.g., Candida albicans, MIC = 16 μg/mL). Its methoxy group enhances membrane permeability, while the amide moiety disrupts microbial cell wall synthesis.

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Quinazolinone Derivatives

| Compound | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |

|---|---|---|

| N-(3-Methoxyphenyl)-4-(4-oxoquinazolin-3-yl)butanamide | 12–18 | 8–16 |

| 4-(2-((3-Hydroxyphenyl)amino)quinazolin-3-yl)pentanamide | 20–25 | 12–24 |

| N-Phenethyl-4-oxoquinazoline-3-carboxamide | 15–22 | 10–18 |

The superior activity of N-(3-methoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is attributed to its balanced lipophilicity, which optimizes cell membrane penetration, and the electron-donating methoxy group, which stabilizes interactions with target proteins.

Industrial and Research Applications

-

Drug Development: As a lead compound for kinase inhibitors in oncology.

-

Antimicrobial Coatings: Incorporated into polymers for medical devices.

-

Neurodegenerative Disease Research: Investigated in Alzheimer’s and Parkinson’s disease models.

Challenges and Future Directions

Despite its promise, challenges include:

-

Low aqueous solubility, necessitating formulation strategies like nanoencapsulation.

-

Off-target effects observed at high concentrations (>50 μM).

Future studies should prioritize structure-activity relationship (SAR) analyses to optimize efficacy and reduce toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume